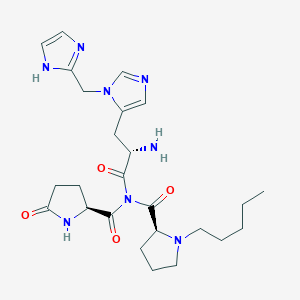
4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine
Descripción general
Descripción
4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine, also known as S32212, is a novel compound that has been studied for its potential therapeutic applications in various medical fields. This compound belongs to the class of histamine H3 receptor antagonists, which has been shown to have a significant impact on the central nervous system.
Mecanismo De Acción
4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine is a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. By blocking the activity of this receptor, 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine increases the release of various neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are involved in cognitive function, mood regulation, and sleep-wake cycles. This mechanism of action has been shown to improve cognitive function, enhance wakefulness, and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine has been shown to have a significant impact on the central nervous system. It increases the release of various neurotransmitters, which has been shown to improve cognitive function, enhance wakefulness, and reduce symptoms of depression and anxiety. 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine has also been shown to have a positive effect on sleep-wake cycles, as it increases wakefulness during the day and promotes sleep at night.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine has several advantages for lab experiments, including its high purity, stability, and selectivity for the histamine H3 receptor. However, there are also limitations to its use, including its low solubility in water and limited availability. These limitations can make it difficult to perform certain experiments and may require the use of alternative compounds.
Direcciones Futuras
There are several future directions for the study of 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine. One area of research is the potential therapeutic applications of 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine in the treatment of cognitive disorders, sleep disorders, and psychiatric disorders. Another area of research is the development of new compounds that target the histamine H3 receptor, which may have improved efficacy and fewer side effects. Additionally, further studies are needed to understand the long-term effects of 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine and its potential for drug development.
Conclusion:
In conclusion, 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine is a novel compound that has been studied for its potential therapeutic applications in various medical fields. Its selective antagonism of the histamine H3 receptor has been shown to have a significant impact on the central nervous system, improving cognitive function, enhancing wakefulness, and reducing symptoms of depression and anxiety. While there are limitations to its use, 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine has several advantages for lab experiments and has several potential future directions for research.
Aplicaciones Científicas De Investigación
4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine has been extensively studied in various medical fields, including neurology, psychiatry, and pharmacology. It has been shown to have potential therapeutic applications in the treatment of cognitive disorders, sleep disorders, and psychiatric disorders such as schizophrenia and depression. 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine has also been studied for its potential as a novel treatment for Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Propiedades
IUPAC Name |
4-(1H-imidazol-5-yl)-1-propan-2-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-9(2)14-5-3-10(4-6-14)11-7-12-8-13-11/h7-10H,3-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLJPPVDJCZFGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547850 | |
| Record name | 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106243-45-2 | |
| Record name | 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B9740.png)